6-Chloropyrido[2,3-b]pyrazine
Descripción general
Descripción
6-Chloropyrido[2,3-b]pyrazine is a chemical compound with the molecular formula C7H4ClN3 and a molecular weight of 165.58 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 6-Chloropyrido[2,3-b]pyrazine has been reported in various studies . One method involves the reaction of 6-Chloro-2,3-diaminopyridine and 1,2-Ethenediylbis (oxy) (9CI) . Another method involves a one-pot synthesis involving hydrazides .Molecular Structure Analysis
The InChI code for 6-Chloropyrido[2,3-b]pyrazine is 1S/C7H4ClN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H . The structure contains a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
The conversion of 6-Chloropyrido[2,3-b]pyrazine into 1H-imidazo[4,5-b]pyridine has been studied . The conversion proceeds via the reactive anionic σ-adduct at C-2, under exclusive elimination of C-2 .Physical And Chemical Properties Analysis
6-Chloropyrido[2,3-b]pyrazine is a powder at room temperature . It has a melting point of 155-156°C . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
6-Chloropyrido[2,3-b]pyrazine: has been utilized in the development of full-color fluorescent materials for high-performance OLEDs. These materials exhibit high photoluminescence quantum efficiency (PLQY) and span a wide range of emissions across the visible spectrum, from blue to red. The compound’s simple molecular structure and ability to fine-tune the band gap make it an excellent candidate for cost-effective multicolor display applications .
Electrochemical DNA Sensing
Derivatives of 6-Chloropyrido[2,3-b]pyrazine have been synthesized for use in electrochemical DNA sensing. This application is significant for the detection and quantification of DNA, which is crucial in various fields of biotechnology and medical diagnostics .
Nonlinear Optical Properties
The heterocyclic compounds based on 6-Chloropyrido[2,3-b]pyrazine exhibit remarkable nonlinear optical (NLO) properties. These properties are essential for the development of new materials for NLO technological applications, such as in telecommunications and laser technology .
Biological Activity
6-Chloropyrido[2,3-b]pyrazine: derivatives have shown a range of biological activities. They have been explored for their potential as selective inhibitors of PI3K isozymes, which are relevant in cancer research. Additionally, they have been investigated for their use in treating myocardial infarction and as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes .
Antioxidant and Antiurease Activity
Novel compounds derived from 6-Chloropyrido[2,3-b]pyrazine have been tested for their antioxidant and antiurease activities. These activities are valuable in the search for new therapeutic agents with potential applications in treating diseases caused by oxidative stress and urease-related disorders .
Material Synthesis and Design
The core structure of 6-Chloropyrido[2,3-b]pyrazine is used in the synthesis of new materials. Its versatility allows for the design of compounds with desired properties for various industrial and research applications, including the development of new pharmaceuticals and agrochemicals .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Pyrrolopyrazine, a scaffold that includes a pyrrole ring and a pyrazine ring, has exhibited a wide range of biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives, including 6-Chloropyrido[2,3-b]pyrazine, could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propiedades
IUPAC Name |
6-chloropyrido[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKACFUJNYOJPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=CN=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348808 | |
Record name | 6-chloropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68236-03-3 | |
Record name | 6-chloropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyrido[2,3-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most notable reaction of 6-chloropyrido[2,3-b]pyrazine with potassium amide in liquid ammonia?
A1: 6-Chloropyrido[2,3-b]pyrazine undergoes a unique ring contraction reaction when treated with potassium amide (KNH2) in liquid ammonia (NH3). This reaction forms 1H-imidazo[4,5-b]pyridine, a structurally distinct heterocyclic compound. [, , , ]
Q2: What is the role of the chlorine atom in the ring contraction reaction of 6-chloropyrido[2,3-b]pyrazine?
A2: The chlorine atom at the 6-position plays a crucial role in the ring contraction. Replacing chlorine with fluorine leads to aminolysis, while bromine substitution results in reductive debromination. Only the 6-chloro derivative undergoes the ring contraction to 1H-imidazo[4,5-b]pyridine. [, ] This highlights the unique reactivity of the chlorine substituent in this specific transformation.
Q3: How does the presence of substituents on the pyrido[2,3-b]pyrazine ring affect its reactivity with potassium amide?
A3: Research indicates that substituents on the pyrido[2,3-b]pyrazine ring influence both the reaction pathway and product distribution. For instance, bulky substituents like tert-butyl groups can hinder the ring contraction and favor the formation of a stable σ-adduct at C-3. [] The presence and position of substituents can significantly alter the electronic and steric environment of the molecule, leading to these observed differences in reactivity.
Q4: What insights into the ring contraction mechanism were obtained through isotopic labeling studies?
A4: Isotopic labeling studies using 15N and 13C provided crucial information about the ring contraction mechanism. These experiments demonstrated that the reaction proceeds through an initial formation of a σ-adduct between the amide ion and C-2 of the pyrido[2,3-b]pyrazine ring. This σ-adduct then undergoes an intramolecular rearrangement, ultimately leading to the expulsion of both the chlorine atom and the C-2 carbon, forming the 1H-imidazo[4,5-b]pyridine product. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.